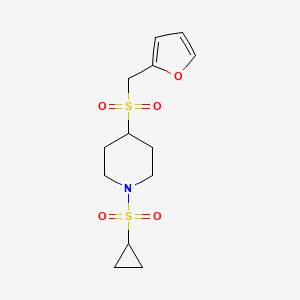
1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, a cyclopropyl group, and two sulfonyl groups attached to different parts of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Additionally, it would have a cyclopropyl group (a three-carbon ring) and two sulfonyl groups (SO2), each attached to a different carbon in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the nitrogen in the piperidine ring. The sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antibacterial Agents
- Antibacterial Agent Synthesis: Research by Miyamoto et al. (1987) focused on synthesizing derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating their potential as potent antibacterial agents. The study utilized sulfinyl or sulfonyl groups at specific positions, showcasing the importance of these functional groups in the development of antibacterial compounds Miyamoto et al., 1987.
Cyclin-Dependent Kinase Inhibitors
- CDK2 Inhibition: Griffin et al. (2006) reported the synthesis of beta-piperidinoethylsulfides leading to compounds that inhibit cyclin-dependent kinase CDK2, highlighting the role of sulfonyl and piperidine structures in developing kinase inhibitors. This work underlines the applicability of such compounds in cancer research, particularly in targeting specific enzymes involved in cell cycle regulation Griffin et al., 2006.
Antidepressant Activity
- Novel Antidepressant Development: Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and enzymes. This study provides an example of how specific sulfonyl-containing piperidine derivatives can be integral to the pharmacokinetics and metabolism of therapeutic agents Hvenegaard et al., 2012.
Antioxidant and Anticholinesterase Activities
- Medicinal Chemistry Applications: Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives, exploring their antioxidant capacity and anticholinesterase activity. This research demonstrates the potential health benefits of sulfonyl and piperidine structures, including their role in combating oxidative stress and enzyme inhibition Karaman et al., 2016.
Selective Receptor Antagonism
- 5-HT(2A) Receptor Antagonism: Fletcher et al. (2002) developed a series of acyclic sulfones as selective 5-HT(2A) receptor antagonists based on a spirocyclic ether lead. These findings highlight the utility of sulfonyl-substituted piperidines in designing receptor-specific drugs, potentially for psychiatric disorders Fletcher et al., 2002.
Mécanisme D'action
Cyclopropyl Compounds
The cyclopropyl group in “1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine” is a three-membered carbon ring. Compounds containing cyclopropyl groups are known for their ring strain and reactivity. They are often used in organic synthesis as building blocks or synthetic intermediates .
Sulfonyl Compounds
Sulfonyl groups (-SO2-) are commonly found in various drug molecules and they can contribute to the pharmacological activity of the compound. They are often involved in protein binding and can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the drug .
Furan Compounds
The furan ring in “1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine” is a five-membered aromatic ring containing an oxygen atom. Furan derivatives are found in a wide range of biologically active compounds and pharmaceuticals .
Piperidine Compounds
Piperidine is a six-membered ring with one nitrogen atom. It is a key structure in many pharmaceuticals and alkaloids. Piperidine derivatives can exhibit a wide range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c15-20(16,10-11-2-1-9-19-11)12-5-7-14(8-6-12)21(17,18)13-3-4-13/h1-2,9,12-13H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXADOGSMCLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

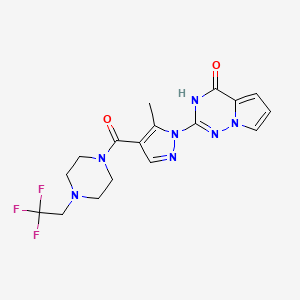
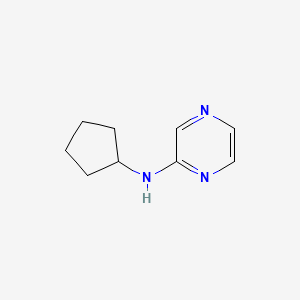
![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2607221.png)
![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)
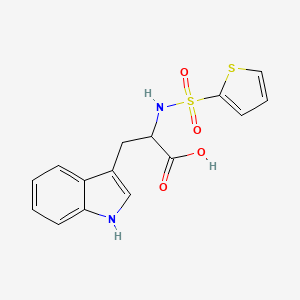
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2607226.png)
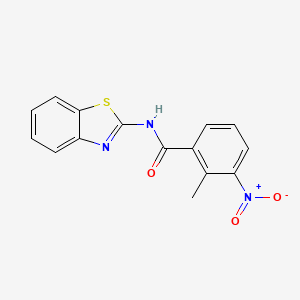
![6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
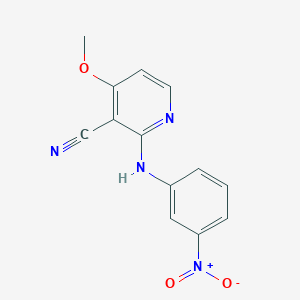

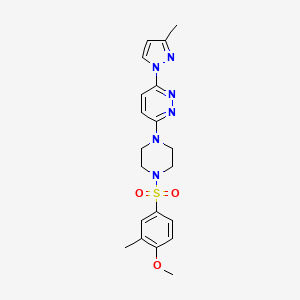
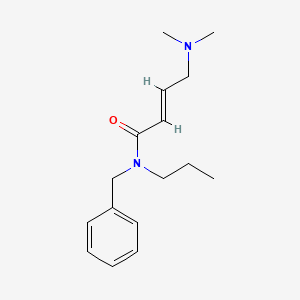
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)